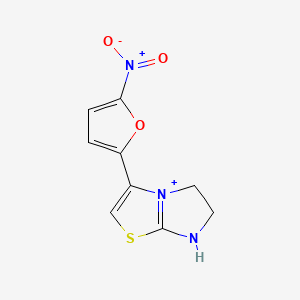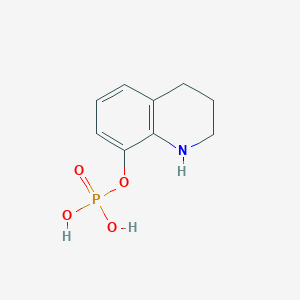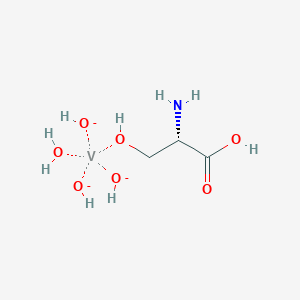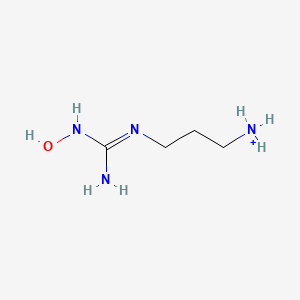![molecular formula C14H12F2N2O3S B10759874 4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminosulfonyl group and a difluorophenyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2,4-difluorobenzyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide can be compared with similar compounds such as:
4-(2-Aminoethyl)benzenesulfonamide: Used as a starting material in the synthesis of various pharmaceuticals.
Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate: Another compound with a difluorophenyl group, used in organic synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12F2N2O3S |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C14H12F2N2O3S/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(6-3-9)22(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |
InChI Key |
NTDFJEKGSGSXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)

![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)





![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)

